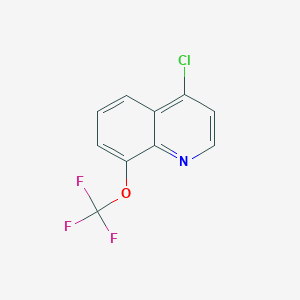

4-Chloro-8-(trifluoromethoxy)quinoline

Beschreibung

Chemical Identity and Nomenclature

This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₅ClF₃NO and a molecular weight of 247.60 grams per mole. The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural features of a quinoline core bearing a chlorine atom at position 4 and a trifluoromethoxy group at position 8. The Chemical Abstracts Service has assigned this compound the registry number 40516-42-5, which serves as its unique identifier in chemical databases and literature.

The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is given as FC(F)(F)OC1=C2N=CC=C(Cl)C2=CC=C1, which provides a linear description of the molecular connectivity. The International Chemical Identifier key, OEFHGIFQRVQFSA-UHFFFAOYSA-N, offers another standardized method for representing the compound's structure in digital databases. Additionally, the compound is catalogued under the Molecular Design Limited number MFCD01861865, which is commonly used in commercial chemical supply chains.

The systematic naming of this compound follows established principles of heterocyclic nomenclature. The quinoline base structure provides the foundational framework, with positional numbering beginning from the nitrogen atom in the pyridine ring. The chloro substituent at position 4 and the trifluoromethoxy group at position 8 are named according to their respective positions and chemical identities. Alternative names found in the literature include 4-chloro-8-trifluoromethoxyquinoline and various trade designations used by different chemical suppliers.

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅ClF₃NO |

| Molecular Weight | 247.60 g/mol |

| Chemical Abstracts Service Number | 40516-42-5 |

| International Chemical Identifier Key | OEFHGIFQRVQFSA-UHFFFAOYSA-N |

| Molecular Design Limited Number | MFCD01861865 |

| Simplified Molecular Input Line Entry System | FC(F)(F)OC1=C2N=CC=C(Cl)C2=CC=C1 |

Historical Context and Discovery

The development of this compound is rooted in the broader historical evolution of quinoline chemistry and fluorinated pharmaceutical compounds. The quinoline scaffold itself has been known since the mid-19th century, but the systematic incorporation of trifluoromethoxy groups represents a more recent advancement in medicinal chemistry that gained prominence in the latter half of the 20th century. The specific compound this compound was first documented in chemical databases in 2009, indicating its relatively recent synthesis and characterization.

The synthetic methodology for preparing chlorinated quinolines with fluorinated substituents has been extensively developed through patent literature. Historical patent documents describe processes for preparing 4-chloroquinolines through various synthetic routes, with particular attention to compounds bearing trifluoromethyl and related fluorinated groups at different positions. These patents, dating from the 1970s and 1980s, established the foundational synthetic approaches that would later enable the preparation of more complex fluorinated quinoline derivatives.

The emergence of this compound as a distinct chemical entity reflects the pharmaceutical industry's increasing interest in fluorinated compounds during the late 20th and early 21st centuries. The incorporation of fluorine-containing substituents into heterocyclic frameworks became a strategic approach for modulating the physicochemical properties of drug candidates, particularly their metabolic stability and lipophilicity. The trifluoromethoxy group, in particular, gained recognition as a valuable substituent that could enhance the biological activity of various pharmaceutical scaffolds while maintaining acceptable safety profiles.

Patent literature from the 1970s documents systematic approaches to quinoline synthesis, with specific emphasis on trifluoromethyl-substituted derivatives. United States Patent 3,910,922, granted in 1975, described novel trifluoromethyl-quinolines and their preparation methods, establishing precedent for the systematic exploration of fluorinated quinoline chemistry. These early patents provided the methodological foundation for subsequent developments in fluorinated quinoline synthesis, including compounds with trifluoromethoxy substituents.

The compound's appearance in modern chemical databases and supplier catalogs reflects its growing importance in contemporary pharmaceutical research. The assignment of standardized identifiers and the development of commercial supply chains indicate that this compound has transitioned from a laboratory curiosity to a recognized synthetic intermediate with practical applications in drug discovery programs.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within the broader landscape of heterocyclic chemistry, particularly in the context of fluorinated aromatic compounds. The quinoline core structure represents one of the most important heterocyclic scaffolds in medicinal chemistry, serving as the basis for numerous pharmaceutical agents across diverse therapeutic areas. The incorporation of both chlorine and trifluoromethoxy substituents into this framework creates a compound with unique electronic and steric properties that distinguish it from simpler quinoline derivatives.

The trifluoromethoxy group represents a particularly valuable substituent in heterocyclic chemistry due to its unique combination of electronic and lipophilic properties. Unlike simpler alkoxy groups, the trifluoromethoxy substituent is strongly electron-withdrawing due to the electronegativity of the fluorine atoms, while simultaneously providing enhanced lipophilicity that can improve membrane permeability and metabolic stability. This dual functionality makes trifluoromethoxy-substituted heterocycles particularly attractive as pharmaceutical intermediates and active compounds.

In the context of quinoline chemistry specifically, the positioning of substituents plays a crucial role in determining the compound's reactivity and biological activity. The 4-position of the quinoline ring is particularly significant because it represents a site of enhanced electrophilicity, making it susceptible to nucleophilic substitution reactions. The presence of chlorine at this position provides a convenient handle for further synthetic modifications, allowing the compound to serve as a versatile intermediate for the preparation of more complex derivatives.

The 8-position of the quinoline ring, where the trifluoromethoxy group is located in this compound, is strategically important because substituents at this position can significantly influence the electronic properties of the entire quinoline system. The electron-withdrawing nature of the trifluoromethoxy group can modulate the basicity of the quinoline nitrogen and affect the compound's overall reactivity profile. This positional effect is particularly relevant in the design of quinoline-based pharmaceuticals, where subtle changes in electronic properties can dramatically alter biological activity.

Recent research has highlighted the importance of trifluoromethoxy-containing heterocycles in drug discovery programs. The unique properties of the trifluoromethoxy group, including its ability to enhance metabolic stability while maintaining favorable pharmacokinetic properties, have made it increasingly popular in pharmaceutical research. The incorporation of this group into quinoline scaffolds represents a strategic approach to developing new therapeutic agents with improved drug-like properties.

Table 2: Comparative Analysis of Quinoline Substituent Effects

| Substituent Position | Electronic Effect | Synthetic Utility | Biological Relevance |

|---|---|---|---|

| 4-Chloro | Electron-withdrawing | High reactivity for substitution | Enhanced antimicrobial activity |

| 8-Trifluoromethoxy | Strong electron-withdrawing | Metabolic stability | Improved pharmacokinetics |

| Combined 4,8-Substitution | Synergistic electronic effects | Versatile synthetic intermediate | Optimized drug-like properties |

The synthetic accessibility of this compound through established quinoline chemistry methods has contributed to its significance as a research compound. The ability to prepare this compound using conventional synthetic approaches, combined with its potential for further derivatization, makes it valuable as both a synthetic target and a synthetic intermediate. The compound's stability under standard laboratory conditions and its compatibility with various reaction conditions enhance its utility in synthetic organic chemistry applications.

The growing interest in fluorinated heterocycles for pharmaceutical applications has elevated the importance of compounds like this compound within the broader chemical research community. As researchers continue to explore the unique properties of fluorinated substituents in heterocyclic systems, this compound serves as an important model system for understanding structure-activity relationships in fluorinated quinolines. The knowledge gained from studying such compounds contributes to the rational design of new pharmaceutical agents with optimized properties for therapeutic applications.

Eigenschaften

IUPAC Name |

4-chloro-8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFHGIFQRVQFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654070 | |

| Record name | 4-Chloro-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40516-42-5 | |

| Record name | 4-Chloro-8-(trifluoromethoxy)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Specific Preparation Methods

Synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline (Core Compound)

Method 1: Direct Cyclization from Aniline Derivatives

- Starting Material: o-Trifluoromethylaniline derivatives.

- Reaction: Cyclization with appropriate carbonyl compounds under acidic or dehydrating conditions.

- Key Reagents: Polyphosphoric acid (PPA), phosphorous oxychloride (POCl₃), or phosphorus pentachloride (PCl₅).

- Process Details:

- Aniline derivatives are cyclized via Friedländer or Skraup-type reactions.

- Chlorination at the 4-position is achieved using chlorinating agents such as POCl₃ or SOCl₂.

- Trifluoromethoxy groups are introduced either before cyclization via nucleophilic substitution or after via electrophilic trifluoromethoxylation.

Method 2: Multi-step Synthesis via Intermediate Quinoline Derivatives

- Step 1: Synthesis of quinoline core via Skraup or Doebner–Miller reactions.

- Step 2: Chlorination at the 4-position using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

- Step 3: Introduction of the trifluoromethoxy group at position 8 via nucleophilic substitution with trifluoromethoxy reagents or via electrophilic trifluoromethoxylation.

Functionalization at the 3-Position: Carboxylation

- Method: Hydrolysis of ester intermediates (e.g., ethyl esters) or direct carboxylation using CO₂ under pressure.

- Typical Conditions:

- Basic hydrolysis with NaOH/EtOH at 50–80°C.

- Carboxylation under supercritical CO₂ or with metal catalysts such as copper or palladium.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydrolysis | NaOH | 50–80°C | 85–95% | |

| Carboxylation | CO₂, Cu catalyst | 80–120°C, pressure | 70–85% |

Alternative Routes and Process Optimization

- Flow Chemistry: Continuous flow reactors have been employed to improve yield and reproducibility, especially during chlorination and trifluoromethoxy substitution steps.

- Catalyst Use: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables diversification at the aromatic ring, facilitating the introduction of various substituents with high regioselectivity.

Process Innovations and Yield Data

Notes on Reaction Conditions and Challenges

- Selectivity: Achieving regioselectivity during chlorination and trifluoromethoxy substitution is critical; directing groups or protecting groups are often employed.

- Yield Optimization: Use of excess chlorinating agents and controlled temperature minimizes side reactions.

- Purification: Recrystallization from methanol or ethanol and chromatography are standard for obtaining high-purity compounds.

Summary of Key Findings

| Aspect | Details |

|---|---|

| Most efficient route | Direct chlorination of quinoline core followed by trifluoromethoxy substitution and carboxylation |

| Common reagents | Phosphorus oxychloride, SOCl₂, trifluoromethoxy reagents, CO₂ |

| Typical yields | 60–85% depending on the step and optimization |

| Innovations | Flow chemistry, palladium-catalyzed coupling, process automation |

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boron reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound exhibits a range of pharmacological properties, making it a valuable starting material for synthesizing other bioactive compounds. Its derivatives have been studied for their potential use in treating various diseases, including cancer and infectious diseases. For instance, research highlights its role in synthesizing quinoline-based compounds with enhanced anti-cancer activity due to their ability to interact with DNA and inhibit cell proliferation .

Table 1: Pharmacological Properties of 4-Chloro-8-(trifluoromethoxy)quinoline Derivatives

| Derivative | Activity | Target Disease |

|---|---|---|

| 4-(2'-Alkoxycarbonyl-phenylamino)-quinoline | Antitumor activity | Cancer |

| 4-(Trifluoromethyl)-quinoline | Antimicrobial properties | Bacterial infections |

| 4-Chloro-8-(trifluoromethoxy)-quinoline | Potential anti-inflammatory effects | Inflammatory diseases |

Material Science Applications

In addition to its pharmacological significance, this compound has been explored for applications in materials science. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research indicates that quinoline derivatives can improve the efficiency of light emission and stability in such applications .

Case Studies

-

Synthesis and Characterization of Quinoline Derivatives :

A study focused on synthesizing various quinoline derivatives, including this compound, demonstrated their effectiveness as blue light-emitting materials. The synthesized compounds were characterized using spectroscopic methods, revealing their potential applicability in OLED technology . -

Antitumor Activity Assessment :

Another case study investigated the antitumor properties of a series of quinoline derivatives derived from this compound. The results showed significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the quinoline structure can enhance its therapeutic efficacy against tumors . -

Antimicrobial Studies :

Research highlighted the antimicrobial activity of this compound against various bacterial strains. The compound exhibited promising results, indicating its potential as a lead compound for developing new antibiotics, particularly against resistant strains .

Wirkmechanismus

The mechanism of action of 4-Chloro-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- 4-Chloro-8-(trifluoromethyl)quinoline (CAS 23779-97-7): Substituents: Cl (4-position), -CF₃ (8-position). The -CF₃ group is highly electron-withdrawing, increasing electrophilicity at the quinoline core. Used in agrochemicals and pharmaceuticals due to its stability and reactivity . Molecular Weight: 231.60 g/mol .

- 4-Chloro-6-(trifluoromethyl)quinoline (CAS 49713-56-6): Substituents: Cl (4-position), -CF₃ (6-position). The -CF₃ group at the 6-position alters steric hindrance and electronic distribution compared to the 8-position. Purity: >97% (GC), priced at JPY 30,000/5g .

- 6-Chloro-8-(trifluoromethyl)quinoline (CAS 1065074-68-1): Substituents: Cl (6-position), -CF₃ (8-position). The reversed positions of Cl and -CF₃ may reduce biological activity due to altered binding interactions .

- 4-Chloro-6,7-dimethoxyquinoline: Substituents: Cl (4-position), -OCH₃ (6- and 7-positions). Methoxy groups are electron-donating, increasing solubility in polar solvents. Synthesized via POCl₃-mediated chlorination with a 70% yield .

Functional Group Variations

- 4-(Difluoromethyl)-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline: Substituents: -CF₂H (4-position), -OCF₃ (8-position), -CF₃ (2-position). The difluoromethyl group introduces additional hydrophobicity. Synthesized using TFEDMAA and BF₃·Et₂O with a 64.7 mg yield .

- 8-(2,2,2-Trifluoroethoxy)quinoline: Substituent: -OCH₂CF₃ (8-position). The trifluoroethoxy group (-OCH₂CF₃) is less electron-withdrawing than -OCF₃ but enhances metabolic stability. Forms hydrogen-bonded supramolecular structures in crystal lattices .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Molecular weight includes ethyl ester group in derivative form (e.g., C₁₃H₉ClF₃NO₃) .

Biologische Aktivität

4-Chloro-8-(trifluoromethoxy)quinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Overview of Biological Activity

The compound exhibits significant antimicrobial and anticancer properties. Research indicates that it interacts with various biological targets, influencing cellular processes and enzyme activities.

Antimicrobial Activity

Several studies have highlighted the antibacterial effectiveness of quinoline derivatives, including this compound. Notably:

- Antibacterial Efficacy : A study demonstrated that quinoline derivatives show potent activity against multidrug-resistant strains of Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL . The compound's structure allows it to penetrate bacterial membranes effectively, enhancing its antimicrobial potency.

- Mechanism of Action : The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways, which is critical for the survival of bacteria .

Anticancer Properties

Research also suggests potential anticancer activity:

- Cell Growth Inhibition : this compound has been shown to inhibit the proliferation of cancer cells through modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.

- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to cell death.

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development.

Molecular Interactions

The trifluoromethoxy group enhances lipophilicity, allowing better membrane penetration. The compound can bind to active sites on enzymes, either inhibiting or activating their functions. This interaction can lead to conformational changes in proteins that affect their activity.

Enzyme Interaction

The compound has been observed to interact with cytochrome P450 enzymes, which play a significant role in drug metabolism. This interaction suggests potential implications for pharmacokinetics and toxicity profiles in therapeutic applications.

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy Against C. difficile

In a controlled study involving mouse models infected with C. difficile, treatment with this compound resulted in a significant increase in survival rates and a reduction in diarrhea symptoms compared to control groups. Mice treated with the compound showed a 32% decrease in diarrhea after two days .

Case Study 2: Cancer Cell Lines

In vitro studies using various cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The compound was effective at concentrations as low as 5 μM, indicating its potential as an anticancer agent.

Q & A

Q. Can NMR crystallography resolve disorder in trifluoromethoxy group conformations?

- Methodological Answer : Combined ¹⁹F NMR and X-ray data reveal dynamic disorder in trifluoromethoxy orientations. Refinement with split-site occupancies (0.5:0.5) and anisotropic displacement parameters resolves disorder, as demonstrated in related perchlorate salts .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.